Inolitazone
Overview
Description
Inolitazone, also known as RS5444 or CS-7017, is a novel high-affinity PPARγ agonist . It activates PPARγ with an EC50 about 1/50th that of rosiglitazone and has no effect on RIE cells that do not express PPARγ . The IC50 for growth inhibition is approximately 0.8 nM .
Molecular Structure Analysis
The molecular formula of Inolitazone is C27H26N4O4S . Its molecular weight is 502.58 . The chemical name is 5-(4-((6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzyl)thiazolidine-2,4-dione .
Physical And Chemical Properties Analysis
Inolitazone is soluble in DMSO . It should be stored at -20°C .
Scientific Research Applications
Application 1: Treatment of Advanced Anaplastic Thyroid Cancer
- Summary of the Application : Inolitazone Dihydrochloride, also known as efatutazone dihydrochloride, has been used in combination with paclitaxel in a phase II trial to treat patients with advanced anaplastic thyroid cancer . This type of cancer has spread to other parts of the body and is usually incurable or uncontrollable with treatment .
- Methods of Application or Experimental Procedures : Inolitazone Dihydrochloride and paclitaxel, both chemotherapy drugs, are used in different ways to stop the growth of tumor cells. They can kill the cells, stop them from dividing, or prevent them from spreading .
- Results or Outcomes : The study was aimed at understanding how well Inolitazone Dihydrochloride and paclitaxel work in treating patients with advanced anaplastic thyroid cancer . The specific results or outcomes of this study are not mentioned in the source .
Application 2: PPARγ Agonist
- Summary of the Application : Inolitazone, also known as Efatutazone and CS-7017, is a novel high-affinity PPARγ agonist . It is dependent upon PPARγ for its biological activity . The EC50 of Inolitazone is one-fiftieth of that of Rosiglitazone . It has no inhibitory effect on RIE cells that do not express PPARγ .
- Methods of Application or Experimental Procedures : Inolitazone is used in cell culture experiments. It upregulates the cell cycle kinase inhibitor, p21 WAF1/CIP1 . Silencing p21 WAF1/CIP1 rendered cells insensitive to Inolitazone . A 10 nM dose of Inolitazone activates PPARγ:RXRα-dependent transcription as demonstrated in a transient transfection assay utilizing a PPRE response element fused to a luciferase reporter gene (PPRE3-tk-luc) .
- Results or Outcomes : The EC50s are 1 nM (Inolitazone), 65 nM (Rosiglitazone) and 631 nM (Troglitazone). Similarly, the calculated inhibitory concentration at IC50 is 0.8 nM for Inolitazone, 75 nM for Rosiglitazone, and 1412 nM for Troglitazone . Inolitazone specifically activates PPARγ, but not PPARα or PPARδ .
Application 3: Treatment of Advanced Anaplastic Thyroid Cancer
- Summary of the Application : Inolitazone Dihydrochloride, also known as efatutazone dihydrochloride, has been used in combination with paclitaxel in a phase II trial to treat patients with advanced anaplastic thyroid cancer . This type of cancer has spread to other parts of the body and is usually incurable or uncontrollable with treatment .
- Methods of Application or Experimental Procedures : Inolitazone Dihydrochloride and paclitaxel, both chemotherapy drugs, are used in different ways to stop the growth of tumor cells. They can kill the cells, stop them from dividing, or prevent them from spreading .
- Results or Outcomes : The study was aimed at understanding how well Inolitazone Dihydrochloride and paclitaxel work in treating patients with advanced anaplastic thyroid cancer . The specific results or outcomes of this study are not mentioned in the source .
properties
IUPAC Name |
5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYNMRJCUYVDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944956 | |
Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Inolitazone | |
CAS RN |
223132-37-4 | |
Record name | Efatutazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efatutazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11894 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFATUTAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17ILL71MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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